1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid
Overview
Description
1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C16H25N3O3 and its molecular weight is 307.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis Methods
A novel synthesis method for the pyrrolo[2,1-c][1,4]benzodiazocine ring system, which involves the use of 1 H -Pyrrole-2-carbaldehyde, demonstrates the potential of derivatives of 1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid in complex organic synthesis processes (Koriatopoulou, Karousis, & Varvounis, 2008).
Development of Antimicrobial Agents
Research focused on the synthesis and bioevaluation of pyrrole derivatives, including those similar to the compound , shows promise in developing new antimicrobial agents. This includes the successful transformation of ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates into compounds with significant anti-staphylococcus activity (2020).
Synthesis of Polysubstituted Pyrroles
Studies on the modification of alkyl 1-(2-alkoxy-2-oxoethyl)-4-formyl-1H-pyrrole-2-carboxylates into various polysubstituted pyrroles highlight the adaptability of similar compounds in generating diverse pyrrole derivatives, which are crucial in medicinal chemistry and organic synthesis (Štětinová et al., 2005).
Application in Pyrazole Synthesis
Research into the reaction of similar ethyl pyrrole-2-carboxylate derivatives with hydrazines for the selective formation of pyrazoles underlines the role of such compounds in the synthesis of pyrazoles, which are valuable in pharmaceutical research (Mikhed’kina et al., 2009).
Synthesis of Anticonvulsant Compounds
Investigations on the synthesis of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, structurally related to the compound , indicate its potential in creating molecules with significant anticonvulsant activity (Kamiński, Rzepka, & Obniska, 2011).
Synthesis of Antibacterial Agents
The synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxy lic acid, a compound structurally related to the one , demonstrates its potential in creating broad-spectrum antibacterial agents (Stefancich et al., 1985).
Properties
IUPAC Name |
1-ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methylpyrrole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-4-17-6-8-19(9-7-17)14(20)10-13-15(16(21)22)12(3)11-18(13)5-2/h11H,4-10H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDODVNQCAFDGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2=C(C(=CN2CC)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.